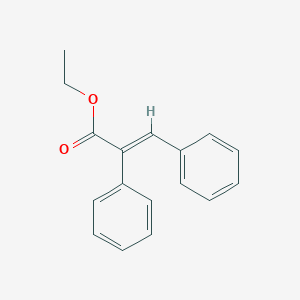

Ethyl 2,3-diphenylacrylate

Description

Contextualization within Diarylacrylate Chemistry

Ethyl 2,3-diphenylacrylate is a symmetrical member of the β,β-diarylacrylate class of compounds. These molecules are α,β-unsaturated esters that serve as valuable derivatives for preparing highly functionalized chemical systems. acs.orgresearchgate.net The diarylacrylate scaffold is found in various natural products and marketed drugs, making its synthesis a topic of significant interest. acs.orgresearchgate.netresearchgate.net The development of methods to create these structures, especially with high stereoselectivity, is a key area of research.

Modern synthetic chemistry has produced several advanced methods for accessing these compounds. For instance, a palladium-catalyzed oxidative cross-coupling reaction between arylboronic acids and α-diazoesters has been developed to produce (E)-α,β-diarylacrylates with high yields and excellent E-to-Z selectivity (>20:1). organic-chemistry.orgnih.govfigshare.com This method utilizes molecular oxygen as the sole reoxidant, presenting an environmentally conscious approach. organic-chemistry.orgnih.gov Furthermore, the catalytic asymmetric hydrosilylation of 3,3-diarylacrylates, using chiral rhodium-bis(oxazolinyl)phenyl (Rh(Phebox)) catalysts, allows for the preparation of optically active 3,3-diarylpropanoates in high yields and enantioselectivities. organic-chemistry.orgthieme-connect.com These reactions underscore the role of diarylacrylates like this compound as key precursors in stereocontrolled synthesis.

Historical Perspectives on Related Acrylate (B77674) Synthesis and Reactivity

The field of acrylate chemistry has a rich history, with the term "acrylic" first being used in 1843 to describe a derivative of acrolein. wikipedia.org The first reported synthesis of an acrylic polymer occurred in 1880. wikipedia.org Early industrial production of acrylic acid relied on methods like the hydrocarboxylation of acetylene, a process known as Reppe chemistry, which has since been largely abandoned due to economic and safety concerns. wikipedia.org The major breakthrough in acrylate polymers came with the development of polymethyl methacrylate (B99206) (PMMA), patented by Röhm & Haas in 1928 after many years of research. k-online.comk-online.com

The synthesis of the specific diarylacrylate structure has historically relied on classic organic reactions that form carbon-carbon bonds.

Wittig Reaction : Developed by Georg Wittig (Nobel Prize in Chemistry, 1979), this reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.orgwikipedia.org It is a reliable method for forming a double bond at a specific location. libretexts.orgpressbooks.pub Symmetrical β,β-diarylacrylates, such as this compound, can be readily accessed through the Wittig olefination of a benzophenone (B1666685) with a stabilized phosphorus ylide (e.g., ethyl (triphenylphosphoranylidene)acetate). acs.org

Knoevenagel Condensation : Named after Emil Knoevenagel, this reaction is a modification of the aldol (B89426) condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) in the presence of a weak base. wikipedia.orgsigmaaldrich.com While less direct for this compound itself, the principle is well-illustrated by the synthesis of the closely related compound, ethyl 2-cyano-3,3-diphenylacrylate. This compound is prepared by condensing benzophenone with ethyl cyanoacetate (B8463686), demonstrating a classic route to the 3,3-diphenylacrylate skeleton. chemicalbook.comgoogle.com

Heck-Matsuda Reaction : More recently, palladium-catalyzed reactions have become prominent. The Heck-Matsuda reaction, which couples arenediazonium salts with alkenes, has emerged as a powerful and stereoselective method for creating diarylacrylates. acs.orgresearchgate.netresearchgate.net This reaction is particularly valuable for synthesizing unsymmetrical diarylacrylates, which are challenging to prepare using traditional methods like the Wittig reaction. acs.orgresearchgate.net

| Synthetic Method | Reactants | Key Features | Primary Application |

|---|---|---|---|

| Wittig Reaction | Benzophenone + Stabilized Phosphorus Ylide | Forms C=C bond with fixed position; reliable for symmetrical products. acs.orglibretexts.org | Symmetrical Diarylacrylates |

| Knoevenagel Condensation | Ketone/Aldehyde + Active Methylene (B1212753) Compound | Base-catalyzed condensation followed by dehydration. wikipedia.orgsigmaaldrich.com | α,β-Unsaturated Systems |

| Heck-Matsuda Reaction | Cinnamate Ester + Arenediazonium Salt | Palladium-catalyzed; highly stereoselective. acs.orgresearchgate.net | Unsymmetrical Diarylacrylates |

| Oxidative Cross-Coupling | Arylboronic Acid + α-Diazoester | Palladium-catalyzed; high E/Z selectivity. organic-chemistry.orgnih.gov | (E)-Diarylacrylates |

Significance of this compound in Contemporary Chemical Research

The primary significance of this compound and related diarylacrylates in modern research lies in their function as versatile building blocks for synthesizing complex, high-value molecules. acs.orgresearchgate.net Their utility is most pronounced in the field of asymmetric synthesis, where they serve as prochiral substrates for generating optically active products.

The conjugated system of diarylacrylates is reactive towards various reagents, allowing for further functionalization. A key application is their use in catalytic asymmetric reduction reactions. For example, the conjugate hydrosilylation of 3,3-diarylacrylates using chiral rhodium catalysts produces β,β-diarylpropanoates with high enantioselectivity. organic-chemistry.orgthieme-connect.com These chiral propanoate derivatives are important precursors for pharmaceuticals and other functional materials. organic-chemistry.orgthieme-connect.com

Furthermore, research has demonstrated that the diarylacrylate scaffold can be elaborated into a variety of heterocyclic structures. Through multi-step synthetic sequences that often begin with a reduction or addition to the acrylate system, these compounds have been used to construct:

3-Aryl-indoles acs.orgresearchgate.net

4-Aryl-3,4-dihydro-quinolin-2-ones acs.orgresearchgate.net

Anticancer 3-arylindanones researchgate.net

Diarylacrylates have also served as key intermediates in the formal asymmetric synthesis of bioactive molecules like the psychoactive compound (−)-Indatraline. acs.orgresearchgate.net This versatility highlights the strategic importance of diarylacrylates in providing access to diverse and complex molecular frameworks that are relevant to medicinal chemistry and materials science.

| Precursor | Reaction Type | Product Class | Example Application |

|---|---|---|---|

| β,β-Diarylacrylates | Asymmetric 1,4-Reduction (e.g., Hydrosilylation) | Chiral β,β-Diarylpropanoates | Precursors for pharmaceuticals. organic-chemistry.orgthieme-connect.com |

| β,β-Diarylacrylates | Reduction and Cyclization | 3-Aryl-indoles | Synthesis of heterocyclic scaffolds. acs.orgresearchgate.net |

| β,β-Diarylacrylates | Reduction and Cyclization | 4-Aryl-3,4-dihydro-quinolin-2-ones | Synthesis of complex heterocyclic systems. acs.orgresearchgate.net |

| β,β-Diarylacrylates | Multi-step Synthesis | 3-Arylindanones | Synthesis of anticancer agents. researchgate.net |

| β,β-Diarylacrylates | Asymmetric Synthesis Sequence | Psychoactive Compounds | Formal synthesis of (−)-Indatraline. acs.orgresearchgate.net |

Based on a thorough review of scientific literature, there is a significant lack of specific information regarding the synthesis of the chemical compound This compound using the outlined methodologies. The vast majority of published research, including patents and academic papers, focuses on a structurally similar but distinct molecule: Ethyl 2-cyano-3,3-diphenylacrylate .

The requested synthetic approach, the Knoevenagel condensation, typically involves the reaction of a carbonyl compound (like benzophenone) with a molecule containing an "active methylene group" – a CH₂ group flanked by two electron-withdrawing groups. In the case of the widely documented Ethyl 2-cyano-3,3-diphenylacrylate , the starting material is ethyl cyanoacetate. The presence of both a cyano (-CN) and an ester (-COOEt) group makes the methylene protons sufficiently acidic to readily participate in the condensation with benzophenone.

Conversely, the synthesis of This compound would require the Knoevenagel condensation of benzophenone with ethyl phenylacetate. In ethyl phenylacetate, the methylene group is activated by only a single ester group, making it significantly less reactive. This lower reactivity makes its condensation with a sterically hindered and less reactive ketone like benzophenone challenging under standard Knoevenagel conditions. This chemical principle likely explains the scarcity of literature for this specific reaction and compound.

Due to the strict requirement to focus solely on This compound and the absence of specific research findings for its synthesis via the requested catalytic systems (Titanium Tetrachloride, Sodium Bicarbonate, Sodium Acetate (B1210297), Ammonium (B1175870) Acetate) and associated solvent effects, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The available data pertains almost exclusively to its 2-cyano analogue.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31g/mol |

IUPAC Name |

ethyl (E)-2,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13+ |

InChI Key |

LHBZQXYESNTQML-DTQAZKPQSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,3 Diphenylacrylate

Knoevenagel Condensation Approaches to Diphenylacrylates

Optimized Reaction Conditions for Ethyl 2,3-Diphenylacrylate Analogue Preparation

The synthesis of analogues of this compound, such as Ethyl 2-cyano-3,3-diphenylacrylate, is well-documented and often achieved through a Knoevenagel condensation reaction. This reaction typically involves the base-catalyzed condensation of a ketone, like benzophenone (B1666685), with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686).

Initial methodologies involved reacting benzophenone with ethyl cyanoacetate using a weak base like sodium bicarbonate in a non-polar solvent such as cyclohexane (B81311). The reaction is driven to completion by heating at reflux (102-104°C) for an extended period (16-18 hours) while continuously removing the water formed during the reaction, often with a Dean-Stark apparatus. google.com The use of a mild base is crucial to prevent the degradation of sensitive functional groups, like the cyano group in this analogue.

Further optimization has led to alternative catalytic systems that improve yield and reduce reaction time. One such method employs ammonium (B1175870) acetate (B1210297) as the catalyst in n-heptane. A specific protocol involves an initial addition of ammonium acetate, followed by periodic additions over the course of the reaction, which is maintained for approximately 15 hours. This optimized process has been reported to achieve yields as high as 94.1% with a purity of 99.3% (as measured by HPLC). chemicalbook.com

Another approach involves the reaction of a benzophenone imine with an ethyl cyanoacetate derivative. This pathway can be performed at much milder temperatures (20–60°C) and under reduced pressure, which helps to remove the ammonia (B1221849) byproduct and drive the reaction forward. google.com This method avoids the high temperatures and long reaction times of the traditional Knoevenagel condensation. google.com

Interactive Data Table: Optimized Conditions for Ethyl 2-cyano-3,3-diphenylacrylate Synthesis

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features | Source(s) |

| Sodium Bicarbonate | Cyclohexane | 102-104 | 16-18 | - | Weak base prevents cyano group degradation; requires azeotropic water removal. | , google.com |

| Ammonium Acetate | n-Heptane | Reflux | ~15 | 94.1 | High yield and purity; requires sequential catalyst addition. | chemicalbook.com |

| (from Benzophenone Imine) | None (or minimal) | 20-60 | 3 | - | Milder conditions; avoids high temperatures; ammonia byproduct removed by vacuum or N₂ stream. | google.com |

Alternative Synthetic Pathways for this compound and Related Structures

Beyond the Knoevenagel-type condensation, several other powerful synthetic methods can be employed to construct the trisubstituted alkene core of this compound and its derivatives.

Synthesis from Substituted Carbonyl Compounds and Ethyl (Diethoxyphosphoryl)acetate

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for forming carbon-carbon double bonds with high stereoselectivity. wikipedia.orgtcichemicals.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of diarylacrylates, a substituted carbonyl compound would react with the carbanion generated from a phosphonate ester like triethyl phosphonoacetate or a related derivative. enamine.net

The HWE reaction begins with the deprotonation of the phosphonate reagent by a base to form a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting intermediate collapses to form the alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup, a key advantage over the traditional Wittig reaction. wikipedia.org

The reaction is particularly effective for creating α,β-unsaturated esters when the phosphonate contains an ester group. organicchemistrydata.org While the HWE reaction generally favors the formation of (E)-alkenes, the stereochemical outcome can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. wikipedia.orgresearchgate.net For instance, using phosphonates with bulky diarylphosphono groups can favor the formation of (Z)-unsaturated esters. tcichemicals.com For challenging substrates, modified conditions such as the Masamune-Roush conditions (using LiCl and DBU in acetonitrile) can be employed to achieve good yields. enamine.net

Heck Reaction Protocols for Trisubstituted Alkenes, including Diarylacrylates

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for synthesizing substituted alkenes, including trisubstituted diarylacrylates. This reaction can be envisioned as the coupling of an aryl halide with a disubstituted acrylate (B77674).

Recent advancements have focused on developing "green" Heck reaction protocols that utilize more environmentally benign solvents, lower catalyst loadings, and more energy-efficient conditions. One such protocol for synthesizing trisubstituted alkenes employs ethanol (B145695) as the solvent, a supported palladium catalyst (Pd EnCat®40) for easy recovery and reuse, and microwave irradiation to significantly shorten reaction times. In a typical procedure, an aryl bromide is reacted with an internal olefin in the presence of the palladium catalyst, a base such as sodium acetate (NaOAc), and a phase-transfer catalyst like tetraethylammonium (B1195904) chloride (Et₄NCl).

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the trisubstituted alkene product and regenerate the catalyst. This method is applicable to a range of aryl bromides and internal olefins.

Nucleophilic Addition-Elimination Mechanisms in Diphenylacrylate Analogue Synthesis

The synthesis of many diphenylacrylate analogues, particularly via Knoevenagel-type condensations, proceeds through a nucleophilic addition-elimination mechanism. This two-stage process is fundamental to the reactions of carbonyl compounds.

In the first stage (addition ), the nucleophile—in this case, the carbanion generated from the deprotonation of an active methylene compound like ethyl cyanoacetate—attacks the electrophilic carbonyl carbon of the ketone (e.g., benzophenone). This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

In the second stage (elimination ), the tetrahedral intermediate collapses to reform a double bond and eliminate a leaving group. In the context of the Knoevenagel condensation, the oxygen anion abstracts a proton (typically from the conjugate acid of the base catalyst) to form a hydroxyl group. This is followed by the elimination of a water molecule, a process often facilitated by heat and the removal of water from the reaction mixture, which drives the equilibrium toward the final acrylate product.

Radical Cyclization Approaches in Diphenylacrylate Synthesis

While direct synthesis of the diphenylacrylate skeleton via radical cyclization is not a primary route, radical reactions are instrumental in the synthesis of complex heterocyclic structures derived from related compounds like N-arylacrylamides. These processes highlight the utility of radical chemistry in functionalizing the acrylate core.

In these approaches, a radical is generated and adds to the double bond of the acrylamide. This is followed by an intramolecular cyclization, where the newly formed radical attacks an aromatic ring or another tethered group. For example, metal-free cascade cyclization reactions can be initiated using reagents like AIBN (azobisisobutyronitrile) to synthesize complex oxindoles from N-arylacrylamides. The mechanism involves the generation of a radical which adds to the alkene, followed by an intramolecular cyclization onto the aryl ring to form the heterocyclic product.

These methods demonstrate that while radical cyclization may not be a standard method for creating the initial diphenylacrylate structure, radical-based strategies are a powerful tool for the subsequent elaboration of these and related scaffolds into high-value, complex molecules.

Efficiency and Green Chemistry Considerations in Diphenylacrylate Synthesis

Evaluating synthetic routes through the lens of green chemistry involves assessing factors like atom economy, waste prevention, energy efficiency, and the use of safer chemicals. tradebe.comacs.orgrroij.com

Prevent Waste and Maximize Atom Economy : The principle of preventing waste is paramount. acs.org Atom economy, a concept developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. acs.orgthe-gist.org Addition reactions, like some radical additions, have high atom economy. Condensation reactions, such as the Knoevenagel synthesis, are less atom-economical as they produce stoichiometric byproducts (e.g., water). The Heck reaction can be highly atom-economical if the catalytic cycle is efficient.

Use of Catalysts : Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. tradebe.comacs.org The Heck reaction, which uses a palladium catalyst, and modern Knoevenagel condensations using catalytic amounts of a base are good examples. The development of recoverable and reusable catalysts, such as the supported Pd EnCat®40, further enhances the green credentials of these methods.

Safer Solvents and Reaction Conditions : Green chemistry encourages minimizing or replacing hazardous solvents. tradebe.comopcw.org While traditional Knoevenagel syntheses use solvents like cyclohexane or n-heptane, newer protocols, like the green Heck reaction, successfully use ethanol, a much more environmentally benign solvent. chemicalbook.com

Energy Efficiency : Synthetic methods should be designed for minimal energy use. acs.orgopcw.org The long heating times required for some traditional condensation reactions are energy-intensive. google.com In contrast, methods utilizing microwave irradiation can dramatically reduce reaction times and energy consumption. Similarly, syntheses that proceed at milder, ambient temperatures, such as the benzophenone imine route, are more energy-efficient. google.com

By applying these principles, chemists can design more sustainable and efficient syntheses for this compound and its analogues.

Chemical Reactivity and Transformation Studies of Ethyl 2,3 Diphenylacrylate

Photochemical Reactivity of Ethyl 2,3-Diphenylacrylate Analogues

This compound and its analogues are noted for their significant photochemical activity, largely driven by their capacity to absorb ultraviolet (UV) light. This characteristic makes them valuable in applications requiring protection from UV radiation.

UV Absorption Mechanisms and Spectra

The UV absorption capabilities of this compound analogues are rooted in their molecular structure. The presence of a conjugated π-system, which includes the phenyl groups and the acrylate (B77674) moiety, allows for the absorption of UV radiation. chemicalbook.com For instance, ethyl 2-cyano-3,3-diphenylacrylate, a well-studied analogue, features a cyano group that enhances its electron-withdrawing capacity, thereby stabilizing the molecule in its excited state upon UV absorption. This compound, also known as Etocrylene, effectively absorbs UVB radiation in the 280–320 nm range. The diphenyl substituents contribute to steric hindrance, which can improve thermal stability.

The combination of a cyano group and diphenyl groups facilitates broad-spectrum UV absorption. Another analogue, Octocrylene (B1203250) (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), possesses a longer ester chain that can cause a slight redshift in its absorption maxima compared to the ethyl derivative. In contrast, the absence of the cyano group in ethyl 3,3-diphenylacrylate diminishes its UV absorption capacity, rendering it less effective as a UV filter.

A combination of two UV filters, dimethyl(2-(4-(dimethylamino)benzylidene)malonate) and ethyl 2-cyano-3,3-diphenylacrylate, has been shown to provide exceptional UV-blocking properties. The former absorbs in the 350–400 nm range, while the latter blocks radiation below 350 nm. rsc.org

Below is a data table summarizing the UV absorption characteristics of selected this compound analogues.

| Compound Name | Key Functional Groups | UV Absorption Range | Maximum Absorption Peak |

| Ethyl 2-cyano-3,3-diphenylacrylate | Ethyl ester, cyano, diphenyl | UVB (280–320 nm) | ~300 nm rsc.org |

| Octocrylene | 2-ethylhexyl ester, cyano, diphenyl | UVB | - |

| Dimethyl(2-(4-(dimethylamino)benzylidene)malonate) | Dimethyl ester, malonate | 350-400 nm | 368 nm rsc.org |

Excited-State Relaxation Pathways of Diphenylacrylates

Upon absorbing UV radiation, diphenylacrylate molecules transition to an excited state. The subsequent relaxation back to the ground state can occur through various pathways, which are crucial for their function as UV stabilizers. These pathways can include non-radiative decay, fluorescence, and intersystem crossing to a triplet state. researchgate.netnih.gov

For methyl 2-cyano-3,3-diphenylacrylate (MCDPA), a close analogue of this compound, theoretical studies have elucidated its excited-state relaxation mechanism. After initial population of two close-lying singlet states, three non-radiative relaxation paths exist to return the molecule to the ground state. researchgate.net The specific pathways and their efficiencies can be influenced by the molecular structure and the surrounding environment. rsc.orgnih.gov The excited-state dynamics can be controlled by factors such as intramolecular torsion and the polarity of the solvent. rsc.org

Formation of Photoproducts from UV Radiation Exposure

Exposure to UV radiation can lead to the formation of various photoproducts from this compound and its analogues. The nature of these photoproducts depends on the specific compound, the wavelength of the UV radiation, and the reaction environment. The formation of DNA photolesions, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers and (6-4) photoproducts, is a known consequence of UV radiation on biological systems. nih.gov While not directly about this compound, this highlights the potential for UV-induced chemical transformations.

In the context of sunscreens, the photostability of UV filters is a critical concern, as the formation of photoproducts can reduce their efficacy and potentially lead to adverse effects. tga.gov.au For example, some UV filters have been found to generate reactive oxygen species upon photoexcitation, which can then participate in further chemical reactions. researchgate.net

Solvent Effects on Photochemical Transformations

The solvent environment can significantly influence the photochemical transformations of this compound analogues. nih.gov Solute-solvent interactions can alter the energies of the electronic states and affect the structural changes that occur in the photoexcited molecule. nih.gov The polarity of the solvent, for instance, can impact the excited-state relaxation pathways, such as the formation of twisted intramolecular charge transfer (TICT) states. rsc.org

Ultrafast laser spectroscopy studies have demonstrated that it is possible to selectively photoexcite molecules that are transiently experiencing specific interactions with the solvent, such as hydrogen bonding. nih.gov This highlights the intricate role of the solvent in directing the outcome of photochemical reactions. For example, the photoreactivity of a UV-filter was found to be dependent on the solvent, with different outcomes observed in cyclohexane (B81311). jcu.edu.au

Influence of Structural Modifications on Photochemical Activity

Modifications to the chemical structure of this compound can have a profound impact on its photochemical activity. As previously mentioned, the presence or absence of a cyano group significantly alters the UV absorption capacity. Similarly, changing the ester group from ethyl to 2-ethylhexyl, as in the case of octocrylene, can affect properties like lipophilicity and skin adherence, which are relevant for sunscreen applications.

The introduction of different substituents can also influence the excited-state dynamics. chemrxiv.org For example, in donor-acceptor dyads, the nature of the donor and acceptor moieties, as well as the linker connecting them, can control the competition between different relaxation pathways like electron transfer and energy transfer. nih.gov

Oxidation and Reduction Reactions of this compound Analogues

While the photochemical reactions of this compound and its analogues are extensively studied, they can also undergo oxidation and reduction reactions under specific conditions. Detailed pathways for the oxidation of ethyl 2-cyano-3,3-diphenylacrylate are not widely documented, but it is known to be possible. Reduction reactions are less common but can occur in the presence of suitable reducing agents. For a related compound, ethyl (E)-2-cyano-3-(pyridin-2-yl)acrylate, reduction reactions can convert the cyano group to an amine group, while oxidation can form the corresponding oxides. The hydroxyl radical reaction rate constant for etocrylene has been estimated, providing insight into its potential for atmospheric oxidation. nih.gov

Substitution Reactions Involving this compound Core Structure

The substitution reactions of acrylates are fundamental to synthesizing novel molecular structures. The reactivity of the this compound core is influenced by its electron-deficient double bond and the presence of two phenyl groups.

While specific studies focusing solely on nucleophilic substitution of this compound are not extensively documented, the reactivity of structurally similar compounds, particularly ethyl 2-cyano-3,3-diphenylacrylate, provides significant insights. The presence of an electron-withdrawing cyano group in this analogue enhances the electrophilic character of the β-carbon, making it susceptible to nucleophilic attack. cymitquimica.comsmolecule.com This type of reaction, known as a conjugate or Michael addition, is a key pathway for modifying such acrylate systems.

For instance, research on related α,β-unsaturated systems demonstrates that the introduction of an electron-accepting group, such as a cyano group, activates the carbon-carbon double bond towards nucleophilic attack. tsijournals.com Reactions involving the addition of amines or other nucleophiles to the activated double bond are common. tsijournals.com In one study, the heteroallene 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, derived from the corresponding acrylic acid, readily reacted with nucleophiles like water and amines, leading to the formation of heterocyclic compounds such as oxazinane and quinazoline (B50416) derivatives. tsijournals.com This highlights the susceptibility of the diphenylacrylate core to nucleophilic addition, a principle that is fundamental to its synthetic utility.

Detailed experimental studies on the electrophilic substitution on the phenyl rings of this compound are limited in the available literature. However, the expected reactivity can be predicted based on established principles of electrophilic aromatic substitution. ucalgary.calibretexts.org

The reactivity of a benzene (B151609) ring towards an electrophile is governed by the nature of the substituents attached to it. libretexts.orgbyjus.com Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive than benzene, typically directing incoming electrophiles to the ortho and para positions. byjus.com Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and less reactive than benzene, generally directing electrophiles to the meta position. libretexts.org

The acrylate substituent, -C(COOEt)=C(Ph)₂, attached to the phenyl rings in this compound is considered an electron-withdrawing group due to the cumulative inductive and resonance effects of the ester and the vinyl system. Therefore, it is expected to deactivate the phenyl rings towards electrophilic attack. ucalgary.ca Consequently, any electrophilic substitution reaction, such as nitration or halogenation, would be predicted to proceed slower than with benzene and to yield predominantly the meta-substituted product. ucalgary.calibretexts.org

Radical Reactions of this compound Analogues

Radical reactions offer unique pathways for forming carbon-carbon and carbon-heteroatom bonds. The diphenylacrylate scaffold has been utilized in manganese(III) acetate-mediated radical cyclization reactions.

The reaction of ethyl 3,3-diphenylacrylate with various 3-oxopropanenitriles, mediated by manganese(III) acetate (B1210297), has been shown to produce substituted 2,3-dihydrofurans. sigmaaldrich.com In these reactions, the radical generated from the 3-oxopropanenitrile (B1221605) adds to the electron-deficient double bond of the acrylate. This is followed by an intramolecular cyclization to form the dihydrofuran ring system.

For example, the reaction between 3-oxo-3-phenylpropanenitrile and ethyl 3,3-diphenylacrylate yields ethyl 4-cyano-2,5,5-triphenyl-2,3-dihydrofuran-3-carboxylate in a moderate yield. sigmaaldrich.com The efficiency of these cyclizations can be influenced by the nature of the substituents on both the acrylate and the oxopropanenitrile. sigmaaldrich.com

Manganese(III) acetate is a versatile one-electron oxidant widely used to initiate free-radical reactions. cymitquimica.comsigmaaldrich.com In the context of diphenylacrylate analogues, it serves to generate a carbon-centered radical from a 1,3-dicarbonyl compound, such as a 3-oxopropanenitrile. sigmaaldrich.com The general mechanism involves the oxidation of the enol form of the dicarbonyl compound by Mn(OAc)₃ to produce a manganese(III) enolate, which then decomposes to form the required radical. sigmaaldrich.com

This radical subsequently adds to the alkene. The resulting adduct radical undergoes another one-electron oxidation by a second equivalent of Mn(OAc)₃ to form a cation, which is then trapped intramolecularly by the enolate oxygen to afford the cyclized dihydrofuran product after deprotonation. sigmaaldrich.com Studies have shown that reactions involving diphenyl substituted alkenes, such as ethyl 3,3-diphenylacrylate, tend to give higher yields of the 2,3-dihydrofuran (B140613) products compared to their monophenyl substituted counterparts. sigmaaldrich.com

Interactive Table: Manganese(III) Acetate Mediated Radical Cyclization of Alkenes with 3-Oxopropanenitriles sigmaaldrich.com

| Alkene (Substrate) | 3-Oxopropanenitrile | Product | Yield (%) |

| Ethyl 3,3-diphenylacrylate | 3-Oxo-3-phenylpropanenitrile | Ethyl 4-cyano-2,5,5-triphenyl-2,3-dihydrofuran-3-carboxylate | 52 |

| Ethyl 3,3-diphenylacrylate | 3-(2-Thienyl)-3-oxopropanenitrile | Ethyl 4-cyano-5,5-diphenyl-2-(2-thienyl)-2,3-dihydrofuran-3-carboxylate | 55 |

| 3,3-Diphenylacrylamide | 3-Oxo-3-phenylpropanenitrile | 2,5,5-Triphenyl-2,3-dihydrofuran-3-carboxamide | 60 |

| 3,3-Diphenylacrylamide | 3-(2-Thienyl)-3-oxopropanenitrile | 5,5-Diphenyl-2-(2-thienyl)-2,3-dihydrofuran-3-carboxamide | 65 |

Thermal Stability and Decomposition Pathways of Diphenylacrylates

The thermal stability of a compound is a critical parameter for its application in processes that require elevated temperatures. Thermogravimetric analysis (TGA) is a standard technique used to evaluate thermal stability by measuring the change in a material's mass as a function of temperature. eltra.comxrfscientific.com

The analogue ethyl 2-cyano-3,3-diphenylacrylate is noted for its good thermal stability, a property attributed in part to the steric hindrance provided by the diphenyl substituents which can reduce molecular mobility. evitachem.comspecialchem.com This stability is advantageous for its use as a UV stabilizer in polymers and coatings, which often undergo high-temperature processing.

The thermal decomposition of organic compounds can proceed through various mechanisms, including concerted molecular rearrangements, or stepwise processes involving the homolytic or heterolytic cleavage of bonds to form radical or ionic intermediates, respectively. epo.org For esters like diphenylacrylates, potential decomposition pathways could involve pyrolysis, leading to the cleavage of the ester group or fragmentation of the acrylate backbone. For example, the pyrolysis of a related compound, naphthyl p,p-diphenylacrylate, has been reported in the literature. rsc.org In the absence of specific TGA data for this compound, its thermal behavior is generally presumed to be robust, similar to its cyano-analogue.

Stereo-Chemical Investigations of this compound Reactions

The stereochemistry of reactions involving this compound is a critical area of study, as the trisubstituted alkene structure presents significant challenges and opportunities for controlling the three-dimensional arrangement of atoms in the products. The spatial orientation of the phenyl and ethyl acrylate groups dictates the molecule's reactivity and the stereochemical outcome of its transformations. Research has focused on achieving high levels of stereoselectivity, including enantioselectivity and diastereoselectivity, in reactions such as epoxidations and hydrogenations.

Asymmetric Epoxidation

A notable application of stereochemical control is in the asymmetric epoxidation of this compound (referred to as ethyl 3,3-diphenylacrylate in some literature), which serves as a key step in the synthesis of valuable chiral compounds. scite.ai One prominent example is the synthesis of (+)-ambrisentan, a drug used for treating pulmonary arterial hypertension. scite.ai

In this synthesis, the prochiral alkene, this compound, is converted into a chiral epoxide. This transformation has been achieved with high enantioselectivity using a chiral ketone catalyst derived from fructose. scite.ai The reaction yields the corresponding chiral epoxide intermediate with an enantiomeric excess (ee) greater than 99%. scite.ai The subsequent acid-catalyzed ring-opening of this epoxide proceeds with high conversion, demonstrating how initial stereocontrol dictates the final product's structure. scite.ai

| Substrate | Catalyst | Primary Oxidant | Product | Enantiomeric Excess (ee) | Overall Yield (4 steps) | Source |

|---|---|---|---|---|---|---|

| This compound | Fructose-derived diacetate ketone | Oxone / H₂O₂ | Chiral Epoxide Intermediate | >99% | 53% | scite.ai |

Asymmetric Hydrogenation

The asymmetric hydrogenation of 3,3-diaryl acrylate derivatives is another area where stereochemistry is paramount. While direct studies on this compound are less common, research on closely related substrates provides significant insight. For instance, the asymmetric hydrogenation of methyl 2-acetylamino-3,3-diphenylacrylate has been successfully achieved using a chiral-diphosphine rhodium homogeneous catalyst, specifically with a PhanePhos ligand. google.com

This process yields enantiomerically enriched 3,3-diarylalanine derivatives, which are valuable building blocks. google.com The reaction conditions, including hydrogen pressure and temperature, are optimized to achieve high enantioselectivity, often exceeding 90% ee. google.com These findings highlight the potential for achieving high stereocontrol in the reduction of the bulky 3,3-diphenylacrylate system. google.com

| Substrate | Catalyst System | H₂ Pressure | Temperature | Product Type | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Methyl 2-acetylamino-3,3-diphenylacrylate | [Rh(PhanePhos)] complex | 5-15 bar | 20-60 °C | 3,3-Diphenylalanine derivative | >90% | google.com |

Other Stereoselective Transformations

The stereochemical outcomes of other reactions involving this compound have also been investigated. In a copper-catalyzed coupling reaction between a thioamide and a diazo compound, (E)-Ethyl 3-(diethylamino)-2,3-diphenylacrylate was synthesized. acs.org The analysis of the product revealed an inseparable mixture of two diastereomers with an E/Z ratio of 1.4:1, indicating that this particular transformation exhibits only moderate stereoselectivity. acs.org

In contrast, the synthesis of the parent compound itself via certain methods can be highly stereoselective. For example, the Heck reaction of aryl halides with methyl acrylate can produce methyl 3,3-diphenylacrylate, and the α,β-double bond formed in these types of reactions is consistently the trans (E) isomer. uwindsor.ca

Spectroscopic Characterization Techniques for Ethyl 2,3 Diphenylacrylate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

GC-MS and GC-MS/MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem configuration (GC-MS/MS) are powerful techniques for the analysis of Ethyl 2,3-diphenylacrylate and related compounds. GC-MS is utilized in the qualitative and quantitative analysis of UV filters in various matrices. For instance, studies have employed GC-MS to determine the concentration of the structurally similar compound octocrylene (B1203250) (the 2-ethylhexyl ester) in environmental and biological samples. sigmaaldrich.comthegoodscentscompany.com In one study, GC-MS analysis showed a 19.1% decrease in octocrylene concentration after a 10-day cultivation with the microorganism M. agri. chemicalbook.comd-nb.info

GC-MS/MS provides enhanced selectivity and structural information through fragmentation analysis. The PubChem database contains GC-MS/MS spectral data for this compound, acquired using a GC-APCI-QTOF instrument. nih.gov These analyses provide insight into the molecule's fragmentation patterns under specific ionization conditions, which is crucial for confident identification. nih.govlabrulez.com

Table 1: GC-MS/MS Instrumental Parameters for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | Bruker 450 GC coupled to maXis Impact | nih.gov |

| Instrument Type | GC-APCI-QTOF | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Ionization Method | APCI | nih.gov |

| Column | Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25µm film thickness) | nih.gov |

| Retention Time | 20.396 min | nih.gov |

| Precursor m/z | 277.1097 | nih.gov |

| Collision Energy | 10 eV and 20 eV | nih.gov |

| Fragmentation Mode | CID | nih.gov |

Data sourced from PubChem, Accession ID: MSBNK-Athens_Univ-AU502506 & MSBNK-Athens_Univ-AU502507

LC-MS/MS Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a key technique for the detection and quantification of this compound and its metabolites, particularly in complex biological and environmental samples. chemicalbook.com Its high sensitivity and specificity make it ideal for trace-level analysis. d-nb.info For example, LC-MS/MS was used to detect and quantify transformation products of octocrylene following microbial degradation, identifying metabolites such as DOCCA and CPAA. chemicalbook.comd-nb.info Research has also been conducted to determine urinary metabolites of octocrylene using online Solid-Phase Extraction coupled with LC-MS/MS, highlighting the method's utility in human biomonitoring studies. mpg.deresearchgate.net

Public spectral libraries like MassBank host detailed LC-MS/MS data for this compound, providing information on fragmentation patterns at various collision energies, which aids in its structural elucidation. massbank.eumassbank.eu

Table 2: LC-MS/MS Instrumental Parameters for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Instrument | Q Exactive Orbitrap (Thermo Scientific) | massbank.eu |

| Instrument Type | LC-ESI-QFT | massbank.eu |

| Ionization Mode | Positive | massbank.eu |

| Ionization Method | ESI | massbank.eu |

| Fragmentation Mode | HCD | massbank.eu |

| Collision Energy | 30 | massbank.eu |

| Resolution | 17500 | massbank.eu |

| Column | Acquity BEH C18 1.7µm, 2.1x150mm (Waters) | massbank.eu |

| Precursor m/z | 278.1176 ([M+H]+) | nih.gov |

Data sourced from MassBank (Accession: MSBNK-LCSB-LU073202) and PubChem (Accession: MSBNK-BAFG-CSL2311108585)

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for analyzing it within mixtures. Purity levels of 99.3% for this compound synthesized via an ammonium (B1175870) acetate (B1210297) method have been confirmed by HPLC. evitachem.comchemicalbook.com

Reverse-phase HPLC is commonly employed for the analysis of this compound and its analogs. sielc.com A typical method may use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid for MS compatibility. mpg.desielc.com For instance, a method for a related metabolite used a Eurospher C18 column with a water-acetonitrile gradient and UV detection at 254 nm. mpg.de Furthermore, high-throughput analysis of 23 different UV-absorbents, including the related compound octocrylene, in commercial cosmetic products has been demonstrated using an HPLC system with a superficially porous particle (SPP) column, which allows for rapid separation. shimadzu.com

Table 3: Example HPLC Conditions for Analysis of Related Acrylates

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Application | Analysis of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | Analysis of Metabolite 5OH-OC | mpg.desielc.com |

| Column | Newcrom R1 | Eurospher C18 (250 × 4 mm, 5 µm) | mpg.desielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | Water/acetonitrile (both with 0.1%v/v TFA) | mpg.desielc.com |

| Mode | Reverse Phase (RP) | Gradient (30–100% acetonitrile in 25 min) | mpg.desielc.com |

| Flow Rate | Not Specified | 1.1 mL/min | mpg.de |

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for determining the purity of volatile and semi-volatile compounds like this compound. Chemical suppliers often specify the purity of this compound as greater than 98.0%, with the analysis performed by GC. tcichemicals.comavantorsciences.com This indicates its widespread use in quality control during and after synthesis. For example, a purity of >99% determined by GC has been reported for this compound produced via the benzophenone (B1666685) imine route.

The technique is also the separation component of GC-MS, which is used to analyze for UV filters in environmental samples. sigmaaldrich.comthegoodscentscompany.com For the related compound octocrylene, a purity of ≥98.0% (by GC) is also a common specification. avantorsciences.comavantorsciences.com

Table 4: Application of GC in the Analysis of this compound

| Application | Finding/Specification | Source |

|---|---|---|

| Purity Assessment | Purity confirmed to be >98.0% by GC. | tcichemicals.com |

| Quality Control | Purity of >99% achieved in specific synthesis routes. |

| Mixture Analysis | Used as the separation technique prior to MS detection for UV filters in water. | sigmaaldrich.com |

Thermal Analysis Methods (DSC, TG, DTA) for Phase Transitions and Stability

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA), are used to characterize the physical properties and thermal stability of materials. abo.firesearchgate.net These methods are crucial for understanding a compound's behavior at different temperatures. ardena.com

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) measure the heat flow or temperature difference between a sample and a reference as a function of temperature. researchgate.netdtic.mil These techniques are used to detect thermal events such as melting and crystallization. americanpharmaceuticalreview.com For this compound, DSC or DTA would show a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 95-99°C. nih.govchemicalbook.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. ardena.com It provides critical information on the thermal stability of a compound, including its decomposition temperature. labmanager.com A TGA thermogram of a pure, non-solvated compound like this compound would be expected to show a stable baseline with negligible mass loss until the onset of thermal decomposition. ardena.comamericanpharmaceuticalreview.com

The combination of these techniques provides a comprehensive thermal profile. mtoz-biolabs.com For example, a DSC scan would identify the melting endotherm, while a simultaneous TGA scan would confirm that no mass loss (i.e., decomposition) occurs during melting. americanpharmaceuticalreview.com

Table 5: Thermal Properties of this compound

| Property | Value | Technique | Source |

|---|---|---|---|

| Melting Point | 97-99 °C | Not Specified (likely DSC) | chemicalbook.com |

| Melting Point | 95-97 °C | Not Specified (likely DSC) | nih.gov |

| Appearance | Off-white crystalline powder | Visual Observation | chemicalbook.comchemicalbook.com |

Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Diphenylacrylate

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to optimize molecular geometries and calculate various electronic properties. However, specific studies employing DFT methods to elucidate the conformational landscape and electronic structure of Ethyl 2,3-diphenylacrylate are not found in the reviewed literature.

Ab Initio Methods (e.g., MP2/6-311++G(d,p), CASPT2//CASSCF)

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy. Methods like Møller-Plesset perturbation theory (MP2) and the highly sophisticated Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are essential for studying complex electronic systems and excited states. There are no available studies that have applied these specific high-level ab initio calculations to this compound.

Energy Calculations and Potential Energy Surfaces

The analysis of a molecule's energy landscape is critical for understanding its reactivity and stability. This involves calculating the energies of its molecular orbitals and mapping the potential energy as a function of its geometry.

HOMO-LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's electronic excitability and kinetic stability. Specific data from HOMO-LUMO energy level analyses for this compound are not documented in existing research.

Conical Intersections and Crossing Points in Excited States

Conical intersections are points of degeneracy between electronic states and are fundamental to understanding the pathways of non-radiative decay in photochemical processes. Locating these points on a potential energy surface is computationally intensive. Research detailing the conical intersections and crossing points for the excited states of this compound has not been published.

Photophysical Mechanism Simulations and Excited-State Dynamics

Simulating the behavior of a molecule after it absorbs light is crucial for applications in areas like photochemistry and materials science. This involves tracing the dynamic evolution of the molecule in its excited states. There is a lack of published research on the simulation of photophysical mechanisms and the excited-state dynamics specifically for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational landscape, flexibility, and dynamic behavior of a molecule. youtube.com Conformational analysis, the study of the energetics between different spatial arrangements of a molecule (rotamers), is crucial for understanding molecular stability and reactivity. lumenlearning.com

For this compound, MD simulations would allow researchers to:

Explore the rotational dynamics around the single bonds, particularly the C-C bonds connecting the phenyl groups and the acrylate (B77674) backbone.

Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

A comprehensive literature search did not yield any specific studies that have published results from molecular dynamics simulations or a detailed conformational analysis of this compound. Therefore, no data tables on its conformational isomers or their relative energies can be provided. General principles suggest that the molecule would exhibit multiple conformers due to the rotational freedom of the phenyl groups, with stability being governed by steric hindrance between these bulky groups and the ethyl ester. lumenlearning.com

Theoretical Studies on Intramolecular Hydrogen Bonding and Proton Transfer

Intramolecular hydrogen bonding is a non-covalent interaction that occurs within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor, e.g., O-H, N-H) and another nearby electronegative atom (the acceptor, e.g., O, N). mdpi.comustc.edu.cn This interaction can significantly influence a molecule's conformation, stability, and reactivity. Excited-state intramolecular proton transfer (ESIPT) is a process that can occur in molecules with a pre-existing intramolecular hydrogen bond, where a proton is transferred from the donor to the acceptor upon photoexcitation. nih.gov

Based on the chemical structure of this compound, theoretical studies on intramolecular hydrogen bonding and proton transfer are not expected to be a primary area of investigation. The molecule lacks a suitable hydrogen bond donor, such as a hydroxyl (-OH) or an amine (-NH) group. All hydrogen atoms are bonded to carbon atoms, which are not sufficiently electronegative to form strong hydrogen bonds. Consequently, the prerequisite for an intramolecular proton transfer event is absent.

A literature search confirms the absence of theoretical studies on these phenomena for this compound, which is consistent with its molecular structure.

Applications of Ethyl 2,3 Diphenylacrylate in Advanced Organic Synthesis

Ethyl 2,3-Diphenylacrylate as a Building Block in Complex Molecule Synthesis

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules. Its structural framework, characterized by an acrylate (B77674) group and two phenyl rings, allows for a variety of chemical transformations. evitachem.com For instance, it is employed in the synthesis of other organic compounds where its reactive nature is a key asset. evitachem.com

Precursor for Heterocyclic Compound Synthesis

The chemical structure of this compound and its derivatives lends itself to the formation of various heterocyclic systems, which are integral to many areas of chemistry, including pharmaceuticals and materials science.

Research has shown that derivatives of this compound are instrumental in synthesizing a range of heterocyclic compounds. Specifically, 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, a derivative, acts as a building block for quinazoline (B50416), pyrimidine (B1678525), and oxazine (B8389632) derivatives. tsijournals.com The synthesis of 2,3-disubstituted quinazolinones can be achieved through the interaction of 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone with various nitrogen nucleophiles. derpharmachemica.com

The synthesis of pyrimidine derivatives can be achieved through various methods, including the reaction of ketones, aldehydes, or esters with amidines. organic-chemistry.org Additionally, pyrimidine thione derivatives can be prepared by reacting thiourea (B124793), ethyl cyanoacetate (B8463686), and various aromatic aldehydes. researchgate.net Oxazine compounds can be synthesized from different starting materials, including anthranilic acid and its derivatives, through ring-closure reactions. actascientific.comresearchgate.net

Table 1: Synthesis of Heterocyclic Derivatives

| Heterocycle | Precursor/Method | Reference |

|---|---|---|

| Quinazoline | 2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate | tsijournals.com |

| Pyrimidine | Reaction of ketones, aldehydes, or esters with amidines | organic-chemistry.org |

| Oxazine | Ring-closure reactions of anthranilic acid derivatives | actascientific.comresearchgate.net |

| Pyrimidine Thione | Reaction of thiourea, ethyl cyanoacetate, and aromatic aldehydes | researchgate.net |

Diphenylacrylate derivatives are also precursors for the synthesis of tetrazoles. Tetrazoles are nitrogen-rich five-membered heterocyclic compounds with a wide range of applications. gatech.edumdpi.com The synthesis of tetrazole derivatives can be achieved through various methods, including the [3+2] cycloaddition of hydrazoic acid and cyanide derivatives. gatech.edu More practical methods involve the use of sodium azide (B81097) with a proton source, such as tertiary amine hydrochlorides, to facilitate the reaction under milder conditions. gatech.edu One-pot multi-component condensation reactions of aromatic aldehydes with malononitrile (B47326) and sodium azide have also been successfully employed to synthesize 5-substituted 1H-tetrazoles. nih.gov

The formation of the tetrazole ring is often confirmed by the presence of a C=N stretching frequency and the absence of an NH2 stretching frequency in the infrared spectrum. derpharmachemica.com

Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate, a related acrylate, is utilized to synthesize ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds through reactions with various aryl/alkyl aldehydes. This highlights the adaptability of the acrylate scaffold for creating a diverse range of substituted products. The synthesis of (E)-ethyl-2-cyano-3-(aryl)acrylates can be achieved through the reaction of thiourea and ethyl cyanoacetate with various aromatic aldehydes. researchgate.net

Diphenylacrylate derivatives can undergo ring-closure reactions to form various cyclic structures. These reactions are governed by principles such as Baldwin's rules, which outline the favorability of different types of ring closures based on the size of the ring being formed and the geometry of the reacting centers. libretexts.orgwikipedia.org For instance, α,β-unsaturated carbonyl compounds with two phenyl substituents at the γ-position have been shown to provide pyrrole (B145914) derivatives through a formal dimerization process. researchgate.net This involves a 4π-conrotatory Möbius-type electrocyclic ring-closure reaction. researchgate.net

Role in the Synthesis of Specialty Chemicals

This compound and its derivatives are valuable intermediates in the production of specialty chemicals. cymitquimica.comlookchem.com For example, ethyl 2-cyano-3,3-diphenylacrylate is utilized in the synthesis of polymers and serves as an intermediate in the creation of specialty chemicals and pharmaceuticals. cymitquimica.com The synthesis of ethyl 2-cyano-3,3-diphenylacrylate itself can be achieved through methods like the condensation of benzophenone (B1666685) with ethyl cyanoacetate. A patent related to the synthesis of ethyl 2-cyano-3,3-diphenylacrylate provides insights that can be adapted for pyridine (B92270) substrates by substituting benzophenone with pyridine-2-carboxaldehyde.

Stereoselective Synthesis Utilizing Diphenylacrylate Scaffolds

The rigid and sterically defined nature of the diphenylacrylate scaffold, particularly in compounds like this compound, has made it a valuable platform for investigating and developing stereoselective synthetic methodologies. The spatial arrangement of the phenyl groups and the acrylate functionality allows for distinct facial bias, which can be exploited by chiral catalysts and reagents to achieve high levels of diastereoselectivity and enantioselectivity. Research in this area has led to the development of synthetic routes for complex, stereochemically rich molecules.

A notable application of stereoselective synthesis involving a diphenylacrylate scaffold is the asymmetric epoxidation of ethyl 3,3-diphenylacrylate. This reaction serves as a key step in the synthesis of the optically pure drug (+)-ambrisentan. scite.ailookchem.com Utilizing a fructose-derived diacetate ketone as an organocatalyst, the epoxidation proceeds with high efficiency and exceptional enantioselectivity. scite.ai The process yields the desired chiral epoxide intermediate with an enantiomeric excess greater than 99%, demonstrating the high degree of stereocontrol achievable with this substrate. scite.ailookchem.com This method has been successfully applied on a large scale (over 100 grams) without the need for column chromatography for purification. scite.ai

The stereochemical outcome of reactions involving diphenylacrylate scaffolds is highly dependent on the reaction conditions and the catalytic system employed. For instance, in the palladium-catalyzed Heck reaction, the geometry of the starting enoate can dictate the stereochemistry of the resulting trisubstituted olefin in a stereospecific manner. nih.gov

Furthermore, the asymmetric hydrogenation of derivatives such as methyl 2-acetylamino-3,3-diphenylacrylate has been explored to produce enantiomerically enriched 3,3-diarylalanine derivatives. google.com The use of chiral diphosphine ligands, like PhanePhos, complexed with rhodium has demonstrated high selectivity and activity in these hydrogenations. google.com These processes can yield products with enantiomeric excesses of 90% or higher. google.com

Copper-catalyzed reactions have also been shown to exhibit stereoselectivity. In the coupling of thioamides with donor/acceptor-substituted carbenoids, enamino esters such as (E)-Ethyl 3-(diethylamino)-2,3-diphenylacrylate have been synthesized as a mixture of diastereomers. acs.org

The following tables summarize key research findings in the stereoselective synthesis utilizing diphenylacrylate scaffolds, highlighting the reaction types, catalysts, and stereochemical outcomes.

Table 1: Asymmetric Epoxidation of Ethyl 3,3-diphenylacrylate

| Catalyst | Oxidant | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Fructose-derived diacetate ketone | Oxone | Chiral epoxide intermediate for (+)-ambrisentan | 53% (overall yield over 4 steps) | >99% | scite.ai |

| Fructose-derived chiral ketone (IV) | Potassium peroxymonosulfate | (2S)-3,3-diphenyl-2,3-epoxy-propionate | >99% (crude) | 86.9% | newdrugapprovals.org |

Table 2: Stereoselective Hydrogenation and Coupling Reactions of Diphenylacrylate Derivatives

| Substrate | Reaction Type | Catalyst System | Product | Stereochemical Outcome | Reference |

| Methyl 2-acetylamino-3,3-diphenylacrylate | Asymmetric Hydrogenation | Rhodium-PhanePhos | Enantiomerically enriched 3,3-diarylalanine derivative | ~90% ee or higher | google.com |

| Thioamide and diazo compound | Copper-Catalyzed Coupling | CuBr | (E)-Ethyl 3-(diethylamino)-2,3-diphenylacrylate | Diastereomeric mixture (E/Z 1.4:1) | acs.org |

| Potassium 3,3-diphenylacrylate and bromobenzene | Decarboxylative Cross-Coupling | CuBr/Pd(acac)₂ | Triarylethylene | High stereoselectivity | rsc.org |

| Cyclopropenones and vinyl epoxides | Palladium-Catalyzed Ring-Opening | Pd₂(dba)₃·CHCl₃/BINAP | Conjugated alkadienyl (2E)-2,3-diphenyl acrylate | E/Z mixtures (e.g., 1.5:1) | acs.org |

Polymer Science and Material Applications of Ethyl 2,3 Diphenylacrylate Derivatives

Polymerization Studies of Diphenylacrylates.researchgate.net

Ethyl 2,3-diphenylacrylate and its derivatives are recognized for their role as UV absorbers and are increasingly being explored for their potential in polymer science. evitachem.com Their inherent reactivity, particularly in polymerization processes, makes them suitable for integration into various polymer systems. cymitquimica.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique used to synthesize polymers with well-defined architectures and low polydispersity. specificpolymers.com This method relies on a chain transfer agent (CTA), commonly known as a RAFT agent, to mediate the polymerization process. specificpolymers.comsigmaaldrich.com The key components of a RAFT agent are a thiocarbonylthio group (S=C-S) and two substituents, a stabilizing group (Z) and a leaving group (R), which dictate the agent's reactivity and solubility. specificpolymers.com

The effectiveness of RAFT polymerization lies in its ability to control the growth of polymer chains, minimizing termination reactions and allowing for the synthesis of complex structures like block, star, and branched polymers. specificpolymers.comsigmaaldrich.com The choice of the RAFT agent is crucial and depends on the type of monomer being polymerized. specificpolymers.com Monomers are generally classified as either More-Activated Monomers (MAMs) or Less-Activated Monomers (LAMs). specificpolymers.com For MAMs, which include styrenes and acrylates, trithiocarbonates and dithioesters are often the preferred RAFT agents. specificpolymers.com In contrast, dithiocarbamates and xanthates are more suitable for controlling the polymerization of LAMs. specificpolymers.com

While specific studies on the RAFT polymerization of this compound are not extensively detailed in the provided results, the general principles of RAFT can be applied. Given its acrylate (B77674) structure, it would be classified as a MAM, suggesting that trithiocarbonates or dithioesters would be suitable RAFT agents for its controlled polymerization. Research on the RAFT polymerization of other diphenylacrylate derivatives has shown potential for creating polymers with a high refractive index. researchgate.net

Derivatization for Enhanced Polymer Integration.researchgate.net

The derivatization of this compound can enhance its integration into various polymer systems. researchgate.net One common derivative is ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene. chemicalbook.com This compound is synthesized through the condensation of benzophenone (B1666685) with ethyl cyanoacetate (B8463686). The presence of the cyano group enhances the molecule's electron-withdrawing capacity, which contributes to its UV absorption capabilities.

Another related compound is 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, a derivative where the ethyl ester is replaced by a 2-ethylhexyl ester. tcichemicals.com This modification increases the compound's lipophilicity, which can improve its compatibility and adherence within certain polymer matrices. The synthesis of such derivatives is a key strategy for tailoring the properties of the monomer to meet the specific requirements of the final polymer application. google.com For instance, the derivatization can lead to the creation of polymers with specific functionalities, such as those used in cosmetic compositions. google.com

Integration into UV-Blocking Polymer Composites.uvabsorber.com

This compound derivatives, particularly ethyl 2-cyano-3,3-diphenylacrylate, are widely used as UV absorbers in various polymer composites to enhance their stability against UV degradation. rsc.org These compounds are effective at blocking UV radiation, primarily in the UVB and parts of the UVA spectrum. evitachem.comrsc.org

The integration of these UV absorbers into polymer matrices is a common and effective method for creating materials with enhanced UV-blocking properties. rsc.org These composites find applications in plastics, coatings, and adhesives. uvabsorber.comuvabsorber.com For example, ethyl 2-cyano-3,3-diphenylacrylate is used to improve the light stability of a wide range of plastics, including styrenic polymers, PVC, polyesters, polyamides, and polyurethanes. uvabsorber.comuvabsorber.com

A notable application is in the development of optically clear adhesives (OCAs) with UV-blocking capabilities for use in foldable displays. rsc.orgnih.gov In one study, a combination of two UV filters, including ethyl 2-cyano-3,3-diphenylacrylate, was used in an acrylic resin to create an OCA that effectively blocked UV radiation while maintaining high transparency in the visible light region. rsc.org The resulting OCA demonstrated excellent UV-blocking performance, protecting an organic light-emitting diode (OLED) device from UV-induced degradation. nih.gov

The following table summarizes the UV-blocking properties of a polymer composite containing ethyl 2-cyano-3,3-diphenylacrylate:

| Polymer Matrix | UV Filter(s) | UV-Blocking Efficiency | Visible-Light Transparency | Reference |

| Acrylic Resin | Dimethyl 2-(4-(dimethylamino)benzylidene)malonate and ethyl 2-cyano-3,3-diphenylacrylate | ~100% of UB200–400 | ~100% of T550 | rsc.org |

Research on Mechanical Properties and UV Resistance in Polymer Blends.chemicalbook.com

The incorporation of additives like this compound derivatives into polymer blends can significantly influence their mechanical properties and UV resistance. chemicalbook.comresearchgate.net Polymer blending is a technique used to create new materials with enhanced properties by combining two or more polymers. researchgate.netbibliotekanauki.pl

The addition of UV stabilizers is crucial for polymers exposed to weathering, as it helps to prevent degradation and maintain the material's intended functional life. ijtsrd.com Ethyl 2-cyano-3,3-diphenylacrylate is a UV stabilizer that can be incorporated into polymer blends to improve their resistance to UV radiation. Studies have shown that the addition of such stabilizers can enhance the mechanical properties of polymer blends in outdoor applications.

Research on various polymer blends has demonstrated how compatibilizers and other additives can affect mechanical properties such as tensile strength, flexural strength, and toughness. bibliotekanauki.pl For instance, in a study on polypropylene (B1209903) (PP) and polybutylene terephthalate (B1205515) (PBT) blends, the addition of a compatibilizer led to a significant increase in toughness. bibliotekanauki.pl While this study did not specifically use this compound, it illustrates the principle of how additives can modify the mechanical performance of polymer blends.

The following table presents data on the mechanical properties of a compatibilized PP/PBT polymer blend, illustrating the types of changes that can be observed with the addition of modifiers.

| Blend Composition (PP/PBT) | Compatibilizer (wt.%) | Tensile Modulus (MPa) | Flexural Modulus (MPa) | Notched Charpy Impact (kJ/m²) | Reference |

| 60/40 | 0 | 1350 | 1200 | 4.5 | bibliotekanauki.pl |

| 60/40 | 2.5 | 1300 | 1150 | 7.0 | bibliotekanauki.pl |

| 60/40 | 5.0 | 1250 | 1100 | 13.5 | bibliotekanauki.pl |

| 60/40 | 7.5 | 1200 | 1050 | 25.0 | bibliotekanauki.pl |

| 50/50 | 0 | 1450 | 1300 | 4.0 | bibliotekanauki.pl |

| 50/50 | 2.5 | 1400 | 1250 | 6.5 | bibliotekanauki.pl |

| 50/50 | 5.0 | 1350 | 1200 | 12.0 | bibliotekanauki.pl |

| 50/50 | 7.5 | 1300 | 1150 | 22.0 | bibliotekanauki.pl |

| 40/60 | 0 | 1600 | 1450 | 3.5 | bibliotekanauki.pl |

| 40/60 | 2.5 | 1550 | 1400 | 6.0 | bibliotekanauki.pl |

| 40/60 | 5.0 | 1500 | 1350 | 10.0 | bibliotekanauki.pl |

| 40/60 | 7.5 | 1450 | 1300 | 18.0 | bibliotekanauki.pl |

Future Research Directions and Emerging Trends for Ethyl 2,3 Diphenylacrylate

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of acrylate (B77674) esters is a cornerstone of industrial chemistry. Traditional methods for related compounds often rely on stoichiometric reagents or harsh conditions, such as high temperatures, which can lead to byproduct formation and require extensive purification. google.com Future research into the synthesis of Ethyl 2,3-diphenylacrylate should prioritize the development of advanced catalytic systems that offer higher efficiency, selectivity, and sustainability.

Emerging trends in catalysis point towards several promising avenues:

Homogeneous and Heterogeneous Catalysis: Investigation into transition-metal catalysts (e.g., palladium, ruthenium, nickel) could offer novel pathways with high atom economy. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles.

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative, often providing high stereoselectivity under mild conditions.

Biocatalysis: Employing enzymes or whole-cell systems could lead to highly specific and environmentally benign synthetic routes, operating in aqueous media at ambient temperatures. mt.com

Research efforts would aim to improve key performance indicators such as yield, reaction time, and catalyst turnover number, as illustrated in the comparative table below.

| Parameter | Traditional Method (Hypothetical) | Future Catalytic Method (Projected) |

| Catalyst | Stoichiometric base (e.g., sodium ethoxide) | ppm levels of a recyclable nanocatalyst |

| Solvent | Toluene / Cyclohexane (B81311) | Water or bio-derived solvent (e.g., 2-MeTHF) |

| Temperature | >100 °C | Room Temperature - 50 °C |

| Reaction Time | 12-24 hours | 1-4 hours |

| Yield | 60-75% | >95% |

| Purification | Multi-step column chromatography | Simple filtration or extraction |

| E-Factor | High (significant waste) | Low (minimal waste) |

Exploration of New Chemical Transformations and Derivatizations

The molecular architecture of this compound, featuring an electron-deficient alkene and two aromatic rings, provides a rich platform for chemical modification. A significant future research direction lies in systematically exploring its reactivity to generate a library of novel derivatives with tailored properties.

Key areas for investigation include:

Reactions at the Acrylate Moiety: As a Michael acceptor, the double bond is susceptible to conjugate addition reactions with a wide range of nucleophiles. This could be exploited to introduce new functional groups. Furthermore, its potential as a monomer in polymerization reactions could be explored to create novel polymers with unique optical or material properties.

Transformations of the Phenyl Rings: The two phenyl groups can undergo electrophilic aromatic substitution, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule.

Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions, providing access to complex cyclic structures that may serve as scaffolds for pharmaceutical or agrochemical development.

Systematic derivatization would enable the establishment of structure-property relationships, guiding the design of new molecules for specific applications in materials science, organic electronics, or medicinal chemistry.

Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for process optimization and the rational design of catalysts and synthetic routes. Future studies on this compound should leverage advanced, in-situ spectroscopic techniques to move beyond simple reactant-to-product analysis and gain real-time insights into the chemical transformations.

Emerging techniques that could be applied include:

Operando Spectroscopy: Using techniques like in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy allows for the monitoring of reactant consumption, product formation, and the appearance of transient intermediates as the reaction occurs. nih.gov

Advanced NMR Spectroscopy: For photochemical reactions, Photo-Chemically Induced Dynamic Nuclear Polarization (Photo-CIDNP) can be a powerful tool to detect and characterize short-lived radical intermediates, thereby confirming radical-based mechanisms. nih.gov

Multimodal Characterization: Combining techniques, such as operando X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) for heterogeneous catalysis, can provide complementary information on both the long-range crystalline structure and the local chemical environment of the catalyst and reacting species. rsc.orgscispace.com

These advanced methods would provide a wealth of data to construct detailed mechanistic hypotheses, validate computational models, and ultimately enable more precise control over the synthesis and transformation of this compound.

Deeper Computational Insights into Excited State Dynamics and Photostability

The presence of the diphenylacrylate chromophore suggests that this compound may possess interesting photophysical properties. Its close analogue, Etocrylene, is utilized as a UV absorber, highlighting the potential relevance of such studies. specialchem.com Computational chemistry offers a powerful lens through which to investigate the behavior of the molecule upon absorption of light.

Future computational research should focus on:

Excited State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), researchers can model the electronic excited states. nih.govresearchgate.net This allows for the prediction of UV-Vis absorption spectra and provides insight into the nature of the electronic transitions.

Photochemical Reaction Pathways: By mapping the potential energy surfaces of the excited states, it is possible to identify pathways for photochemical reactions or non-radiative decay. This is crucial for understanding the molecule's photostability or its potential to act as a photosensitizer or photocatalyst.

Non-adiabatic Dynamics Simulations: "On-the-fly" surface hopping simulations can model the real-time evolution of the molecule after photoexcitation, providing detailed information on the timescales of processes like internal conversion and intersystem crossing, which dictate the molecule's ultimate photophysical fate.

These computational studies will be instrumental in predicting the photostability of this compound and guiding the design of derivatives with specific light-absorbing or light-emitting properties for applications in sunscreens, coatings, or optical materials.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.org A major emerging trend is the holistic integration of these principles from the very beginning of process development. Future research on this compound should be firmly rooted in this philosophy.